molecular formula C12H11NOS B1335445 1-(2-Aminophenyl)-2-(2-thienyl)ethanone CAS No. 728024-43-9

1-(2-Aminophenyl)-2-(2-thienyl)ethanone

Cat. No. B1335445
M. Wt: 217.29 g/mol
InChI Key: VUKQCPUOORRJNJ-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-(2-thienyl)ethanone, commonly known as ATE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ATE belongs to the class of chalcones, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(2-Aminophenyl)-2-(2-thienyl)ethanone has been utilized in the synthesis of various heterocyclic compounds. It has been involved in one-pot synthesis processes and in the production of derivatives like 3-aminobenzo[b]thiophenes, which are synthesized via a Willgerodt–Kindler route using primary or secondary amines and sulfur (Androsov et al., 2010). Additionally, it has been used in cyclization reactions to produce heterocyclic compounds such as 1,4-benzoxathiin 4,4-dioxide (Fan et al., 1998).

Electrophilic Amination and Microwave-assisted Synthesis

The compound plays a role in electrophilic amination processes. For instance, it has been used in the metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, which is crucial in the preparation of heterocycles like 1H-indazoles (Counceller et al., 2012). Moreover, its derivatives have been synthesized using microwave-assisted methods, contributing to the efficient production of various 2-amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone (Ankati & Biehl, 2010).

Pharmacological Research

In pharmacological research, derivatives of 1-(2-Aminophenyl)-2-(2-thienyl)ethanone have been synthesized and tested for their anti-inflammatory activities. Such studies contribute to the development of new therapeutic agents (Ouf et al., 2015). Also, a novel series of thiophene derivatives synthesized from this compound showed promising anti-inflammatory activity, indicating its potential in drug development (Helal et al., 2015).

X-ray Diffraction and Crystal Structure Analysis

The compound has been studied using single-crystal X-ray diffraction methods, aiding in the understanding of its crystal structure and bonding characteristics. This is crucial for designing compounds with desired properties (Khalaji et al., 2008).

Solvatochromism and Crystallochromism Studies

Studies on derivatives of 1-(2-Aminophenyl)-2-(2-thienyl)ethanone have contributed to understanding solvatochromism and crystallochromism. These studies are essential in the field of materials science, particularly in the development of materials with specific optical properties (El-Sayed et al., 2003).

Synthesis of Chalcone Derivatives

The compound has been used in the synthesis of α-Bromo chalcones containing the 2-thiene ring, which are of interest in organic synthesis and potential medicinal applications (Budak & Ceylan, 2009).

Quantum Chemical Analysis

Quantum chemical parameters of 1-(2-Aminophenyl)-2-(2-thienyl)ethanone have been analyzed, providing insights into its electronic properties, which are fundamental in understanding its reactivity and interaction with other molecules (Karunanidhi et al., 2017).

properties

IUPAC Name

1-(2-aminophenyl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c13-11-6-2-1-5-10(11)12(14)8-9-4-3-7-15-9/h1-7H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKQCPUOORRJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278605
Record name 1-(2-Aminophenyl)-2-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)-2-(2-thienyl)ethanone

CAS RN

728024-43-9
Record name 1-(2-Aminophenyl)-2-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728024-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminophenyl)-2-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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